2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-Phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phenyl group, a trifluoromethylbenzyl thioether, and a 1,3,4-thiadiazole ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.
Introduction of the trifluoromethylbenzyl group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to form the corresponding 5-(4-(trifluoromethyl)benzylthio)-1,3,4-thiadiazole.
Acylation: Finally, the compound is acylated with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring and the thioether group can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential lead compound for new drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of the trifluoromethyl group and the thiadiazole ring.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the trifluoromethyl group, which may reduce its potency and specificity.
2-Phenyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: The methylthio group is less bulky and less electron-withdrawing compared to the trifluoromethyl group.
2-Phenyl-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamide: The phenylthio group introduces additional aromatic interactions but lacks the electron-withdrawing effect of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide makes it unique among similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-6-13(7-9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFEKQPFLTFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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